1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene
Description
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene (CAS Ref: 10-F711797) is an aromatic ether derivative featuring a para-chlorinated benzene core substituted with a brominated isobutoxyethyl side chain. Its molecular formula is C₁₃H₁₈BrClO, with a molecular weight of 313.66 g/mol (approximated from structural analogs in and ). This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly in constructing complex molecules via nucleophilic substitution or coupling reactions. The bromine atom on the ethyl chain enhances electrophilicity, facilitating cross-coupling reactions, while the isobutoxy group introduces steric bulk, influencing regioselectivity in synthetic pathways .
Properties
Molecular Formula |
C12H16BrClO |
|---|---|
Molecular Weight |
291.61 g/mol |
IUPAC Name |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-9(2)8-15-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
IHJINBFJEYMPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(CBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromo-1-isobutoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted benzene derivatives with different functional groups replacing the bromine or chlorine atoms.
- Oxidized products like aldehydes or carboxylic acids.
- Reduced hydrocarbons with fewer halogen atoms.
Scientific Research Applications
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the isobutoxy group undergoes transformation to form oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
Structural Insights :
- Isobutoxy vs.
- Bromoethyl vs. Bromomethyl : The bromoethyl chain in the target compound offers extended spatial flexibility compared to bromomethyl analogs (e.g., 1-(Bromomethyl)-4-chlorobenzene), enabling diverse reactivity in alkylation or Suzuki-Miyaura couplings .
Physical and Chemical Properties
| Property | Target Compound | 1-(Allyloxy)-4-chlorobenzene | 1-(1-Bromoethyl)-4-chlorobenzene |
|---|---|---|---|
| State at RT | Liquid (analog-based) | Colorless liquid | Yellow oil |
| Solubility | Moderate in DMF, THF | High in acetonitrile | Soluble in CDCl₃ |
| Reactivity | Electrophilic bromine site | Allyl ether oxidative cleavage | SN2-active bromide |
Thermal Stability : Analogs like 1-(3-bromopropoxy)-4-chlorobenzene exhibit fusion enthalpies of 25.98 kJ/mol, suggesting similar thermal behavior for the target compound .
Biological Activity
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene is a chemical compound that has garnered interest due to its potential biological activities. Understanding its biological properties can provide insights into its applications in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including data tables, case studies, and research findings.
- Molecular Formula : C11H14BrClO
- Molecular Weight : 277.6 g/mol
- Density : Approximately 1.2 g/cm³
- Boiling Point : Estimated around 250°C
Biological Activity Overview
The biological activity of 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene primarily stems from its structural characteristics, which allow it to interact with various biological targets. The following subsections summarize key findings from research studies.
Antimicrobial Activity
Research indicates that halogenated compounds, including those similar to 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene, exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that brominated and chlorinated benzene derivatives can inhibit bacterial growth by disrupting cellular membranes and metabolic processes .
| Compound | Activity | Reference |
|---|---|---|
| 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene | Moderate antibacterial activity | |
| Similar halogenated compounds | Broad-spectrum antimicrobial effects |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene on various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy .
The mechanism by which 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene exerts its biological effects is not fully elucidated. However, it is hypothesized to involve the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins, leading to apoptosis in cancer cells .
Case Studies
Case studies have illustrated the practical implications of using 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene in therapeutic contexts. For instance, a recent case study focused on its application in developing a novel chemotherapeutic agent for resistant breast cancer types. The study reported improved outcomes when combined with existing therapies, highlighting the compound's potential role in enhancing treatment efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
